Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate
Description
Ethyl 2-[2-fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate (CAS RN: 1552063-07-6) is a fluorinated thiazole derivative characterized by a thiazole core substituted at position 2 with a 2-fluoro-3-(trifluoromethyl)phenyl group and at position 4 with an ethyl carboxylate moiety. Thiazole derivatives are widely studied for their pharmaceutical relevance, particularly in antimicrobial, anticancer, and anti-inflammatory applications .
Properties
Molecular Formula |
C13H9F4NO2S |
|---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
ethyl 2-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H9F4NO2S/c1-2-20-12(19)9-6-21-11(18-9)7-4-3-5-8(10(7)14)13(15,16)17/h3-6H,2H2,1H3 |
InChI Key |
LAHNMYINISCLSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(C(=CC=C2)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Route
-
- Ethyl 2-bromo-3-(trifluoromethyl)benzoate
- Thioamide (or thioamide derivatives)
-
- Basic medium (commonly using bases such as triethylamine or sodium hydride)
- Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Moderate heating to facilitate ring closure
Mechanism:
The reaction proceeds through a nucleophilic substitution where the sulfur atom of the thioamide attacks the brominated carbon on the aromatic ring. This intramolecular cyclization forms the thiazole ring fused to the phenyl moiety, yielding the target compound.
Industrial Scale Considerations
- Scale-up: The synthetic route is amenable to scale-up using continuous flow reactors to improve reaction control, yield, and purity.
- Green Chemistry: Use of environmentally benign solvents and catalysts is explored to enhance sustainability.
- Purification: Common purification methods include recrystallization and chromatographic techniques to isolate the pure ester.
Detailed Reaction Scheme (Summary Table)
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Ethyl 2-bromo-3-(trifluoromethyl)benzoate + Thioamide | Base, DMF/DMSO, Heat | Intermediate thiazole ring formation | Nucleophilic substitution & cyclization |
| 2 | Crude product | Purification (recrystallization or chromatography) | This compound | High purity for research use |
Alternative Synthetic Strategies and Related Methods
While the primary method involves thioamide substitution on a brominated benzoate, other synthetic strategies for thiazole derivatives can be adapted, such as:
- α-Bromoketone Route: Preparation of α-bromoketones followed by reaction with thiooxamates to form thiazole-2-carboxylate esters. This approach has been reported in related thiazole syntheses and may be applicable with suitable modifications to incorporate the fluoro and trifluoromethyl substituents.
- Cyclization from Thiosemicarbazides: Cyclization of thiosemicarbazides with ethyl oxalyl monochloride under phosphorus pentasulfide catalysis can yield thiazole carboxylate esters, offering an alternative synthetic pathway.
Research Findings and Reaction Optimization
- The reaction yield and selectivity are highly dependent on the choice of base, solvent, and temperature.
- Use of polar aprotic solvents such as DMF improves nucleophilicity and reaction rate.
- Mild heating (around 80–120 °C) is generally sufficient to promote cyclization without decomposition.
- Continuous flow synthesis has demonstrated improved control over reaction parameters, leading to enhanced yield and reproducibility.
Summary of Preparation Method Data
| Parameter | Typical Conditions | Effect on Reaction |
|---|---|---|
| Base | Triethylamine, NaH | Facilitates nucleophilic attack and deprotonation |
| Solvent | DMF, DMSO | Enhances solubility and nucleophilicity |
| Temperature | 80–120 °C | Promotes cyclization without side reactions |
| Reaction Time | 4–12 hours | Sufficient for completion |
| Purification | Recrystallization, chromatography | Yields high-purity product |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Key Structural Features of Analogous Compounds
The following compounds share the thiazole-4-carboxylate scaffold but differ in substituents at position 2 of the thiazole ring:
Electronic and Steric Effects
- Target Compound : The 2-fluoro-3-CF₃ phenyl group creates significant steric bulk and strong electron-withdrawing effects, which may enhance metabolic stability and binding to hydrophobic protein pockets .
- Comparison with Ethyl 2-(2,4-difluorophenyl) Analogs: The absence of CF₃ in the 2,4-difluoro analog reduces lipophilicity (logP ~2.8 vs.
- Boc-Amino Derivative: The Boc-amino group introduces hydrogen-bonding capability, increasing aqueous solubility (clogP ~2.1) compared to the target’s clogP ~3.5 .
Crystallographic and Conformational Insights
- The thiazole and phenyl rings in the target compound are expected to exhibit a small dihedral angle (<10°), similar to Ethyl 2-phenyl-5-CF₃-thiazole-4-carboxylate (5.15°), promoting planarity and π-π stacking interactions .
- In contrast, bulky substituents like 3,4-difluorophenyl may induce larger dihedral angles, reducing coplanarity and altering crystal packing .
Biological Activity
Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate (CAS Number: 1552063-07-6) is a fluorinated thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a thiazole ring with a trifluoromethyl-substituted phenyl group, which can enhance its biological efficacy.
- Molecular Formula : C13H9F4NO2S
- Molecular Weight : 319.28 g/mol
- Structural Features : The compound contains a thiazole ring, a carboxylate group, and a trifluoromethyl group, which are known to influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that thiazole derivatives often exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : Thiazoles are known to induce apoptosis in cancer cells through the modulation of key signaling pathways. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to interact with cellular targets.
- Case Studies : In a study assessing the cytotoxicity of related thiazole compounds, derivatives showed IC50 values ranging from 1.61 to 23.30 µg/mL against different cancer cell lines, indicating promising anticancer potential .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
| Ethyl Thiazole | TBD | TBD |
Antimicrobial Activity
Thiazole derivatives have also been studied for their antimicrobial properties:
- Antibacterial Effects : this compound may exhibit antibacterial activity comparable to established antibiotics.
- Research Findings : A related study demonstrated that thiazole compounds showed effective inhibition against various bacterial strains, suggesting potential as antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, refluxing a trifluoromethyl-containing precursor (e.g., 2-dibenzylamino-4,4,4-trifluoro-3-hydroxybutyric acid ethyl ester) with thionyl chloride in ethanol, followed by recrystallization from 95% ethanol to yield needle-like crystals . Key parameters include stoichiometric control of thionyl chloride and reaction time (e.g., 30 minutes under reflux). Yield optimization requires careful removal of excess thionyl chloride and purification via rotary evaporation.
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
- Methodological Answer : X-ray crystallography is essential for resolving bond lengths, angles, and dihedral angles. For instance, the thiazole and phenyl rings in the title compound exhibit a dihedral angle of 5.15°, indicating near coplanarity . Complementary techniques include:
- NMR : To confirm proton environments (e.g., ethoxy group signals at δ 1.2–1.5 ppm).
- LC-MS : For molecular ion validation (e.g., m/z matching the molecular formula).
- Elemental Analysis : To verify purity (>95% by combustion analysis).
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data during structure refinement?
- Methodological Answer : Use software suites like SHELXL for robust refinement, particularly for handling twinned crystals or high-resolution data. Key steps include:
- Validating hydrogen atom placement via riding models (C–H = 0.93–0.97 Å, Uiso(H) = 1.2–1.5×Ueq(C)) .
- Analyzing residual density maps to identify missed solvent molecules or disorder .
- Cross-validating with spectroscopic data (e.g., ensuring NOESY correlations align with crystallographic torsional angles).
Q. What strategies are effective for designing bioactive derivatives of this thiazole scaffold?
- Methodological Answer : Focus on functional group modifications:
- Ester Hydrolysis : Replace the ethyl ester with a carboxylic acid using NaOH in ethanol/water (85% yield, as demonstrated for analogous thiazoles) .
- Nucleophilic Substitution : Introduce amino or alkyl groups at the thiazole C2 position via Buchwald-Hartwig coupling .
- Fluorine Scanning : Replace the 2-fluoro group with other halogens to modulate electronic effects and bioavailability .
Q. How can computational modeling predict the compound’s reactivity or pharmacological potential?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrophilic sites (e.g., thiazole C5 for nucleophilic attacks) .
- Molecular Docking : Screen against targets like kinases or GPCRs using the trifluoromethyl group’s electrostatic profile to enhance binding .
- ADMET Prediction : Use SwissADME to assess logP (∼3.2) and BBB permeability, critical for CNS drug candidates .
Q. What mechanistic insights explain unexpected byproducts during thiazole synthesis?
- Methodological Answer : Byproducts often arise from competing reaction pathways:
- Thionyl Chloride Side Reactions : Over-chlorination can occur if stoichiometry exceeds 1:1 molar ratios, leading to sulfonic acid derivatives .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate dimerization; switching to ethanol minimizes this .
- Intermediate Trapping : Use quenching experiments with NaHCO3 to isolate reactive intermediates (e.g., thiourea adducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
